2-Bromo-3-iodo-6-methylpyridine
Description
Properties
IUPAC Name |
2-bromo-3-iodo-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSYUOPMUUMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodo-6-methylpyridine typically involves halogenation reactions. One common method is the bromination of 3-iodo-6-methylpyridine. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process often includes halogenation, purification, and crystallization steps to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-iodo-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where the halogen atoms are replaced with aryl or vinyl groups using palladium catalysts and boronic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-3-iodo-6-methylpyridine has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodo-6-methylpyridine in chemical reactions involves the reactivity of the bromine and iodine substituents. These halogens can be selectively activated and replaced through various catalytic processes, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Halogen-Substituted Pyridines
2-Bromo-3-hydroxy-6-iodopyridine
- CAS : 129611-32-1
- Formula: C₅H₃BrINO
- Key Differences : Replaces the methyl group (position 6) with a hydroxyl (-OH) group.
- Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, altering solubility (e.g., higher water solubility compared to the methyl analogue) .
6-Bromo-2-chloro-4-iodopyridin-3-amine
- CAS: Not explicitly listed (Catalog # HB194-1)
- Formula : C₅H₃BrClIN₂
- Key Differences: Introduces chlorine (position 2) and an amino group (position 3) instead of iodine.
- Impact: The amino group (-NH₂) enables participation in condensation reactions, unlike the iodine in the parent compound. Chlorine’s smaller atomic radius reduces steric effects compared to bromine .
3-Bromo-2-chloro-6-(methylthio)pyridine
- CAS : 1809158-14-2
- Formula : C₆H₅BrClNS
- Key Differences : Substitutes iodine with chlorine and adds a methylthio (-SCH₃) group at position 4.
- Impact: Methylthio groups are strong electron donors, increasing electron density on the pyridine ring and altering regioselectivity in electrophilic substitutions .
Methyl-Substituted Pyridines
2-Bromo-3-methylpyridine
- CAS : 3430-17-9
- Formula : C₆H₆BrN
- Key Differences : Lacks iodine at position 3.
- Impact :
2-Bromo-6-methylpyridine
Functional Group Variations
2-Amino-3-bromo-6-methylpyridine
- CAS : 126325-46-0
- Formula : C₆H₇BrN₂
- Key Differences: Replaces iodine with an amino (-NH₂) group.
- Impact: The amino group facilitates participation in Buchwald–Hartwig amination, diverging from the Suzuki coupling typically favored by iodine .
3-Amino-2-bromo-6-methoxypyridine
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | 297.92 | Not reported | Not reported | Br (2), I (3), CH₃ (6) |
| 2-Bromo-3-methylpyridine | 172.03 | 95–96 (12 mmHg) | Not reported | Br (2), CH₃ (3) |
| 2-Bromo-6-methylpyridine | 172.03 | 102–103 (20 mmHg) | Not reported | Br (2), CH₃ (6) |
| 2-Bromo-3-hydroxy-6-iodopyridine | 299.91 | Not reported | Not reported | Br (2), I (3), OH (6) |
| 6-Bromo-2-chloro-4-iodopyridin-3-amine | 308.36 | Not reported | Not reported | Br (6), Cl (2), I (4), NH₂ (3) |
Data sourced from .
Biological Activity
2-Bromo-3-iodo-6-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a candidate for further investigation in pharmacology and biochemistry.
The molecular formula of this compound is C_7H_6BrI_N, with a molecular weight of approximately 284.93 g/mol. The presence of both bromine and iodine atoms contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that halogenated pyridines can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Enzyme Inhibition : This compound may interact with specific enzymes, such as cytochrome P450, affecting their catalytic activity and influencing metabolic pathways.
- Cell Signaling Modulation : It has been suggested that this compound can modulate cell signaling pathways, impacting cellular proliferation and differentiation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant inhibition against gram-positive bacteria, indicating its potential application as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| 2-Bromo-3-chloro-6-methylpyridine | Escherichia coli | 12 |
Enzyme Interaction Studies
Research focusing on the interaction of halogenated pyridines with cytochrome P450 enzymes revealed that this compound could act as a competitive inhibitor. This finding suggests that the compound may alter drug metabolism and efficacy.
Cell Signaling Pathway Modulation
In vitro studies have shown that treatment with this compound can activate the MAPK/ERK signaling pathway in human cell lines. This activation leads to increased expression of genes associated with cell survival and proliferation.
The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes:
- Enzyme Binding : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate interaction.
- Gene Regulation : By interacting with transcription factors, it can influence gene expression patterns, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
